Product packaging for Fmoc-3-(1-piperidinyl)-L-Ala-OH(Cat. No.:)

Fmoc-3-(1-piperidinyl)-L-Ala-OH

Cat. No.: B13139512
M. Wt: 380.4 g/mol
InChI Key: JTWRVOTWCIXEBZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(1-piperidinyl)-L-Ala-OH is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy. Its primary research value lies in its direct relevance to a key side reaction: the formation of 3-(1-piperidinyl)alanine during the synthesis of C-terminal cysteine-containing peptides . This side reaction occurs through a base-catalyzed mechanism where the protected sulfhydryl group of cysteine eliminates, forming a dehydroalanine intermediate. The highly reactive double bond of this intermediate is then susceptible to nucleophilic addition by piperidine (the standard reagent for Fmoc deprotection), resulting in the incorporation of 3-(1-piperidinyl)alanine into the peptide chain . Researchers can utilize this compound as a standard to identify and quantify this specific side product, which is characterized by a mass shift of +51.10 Da, via analytical techniques such as MALDI-TOF mass spectrometry . By studying and monitoring this side reaction, scientists can optimize synthesis protocols to minimize byproducts and improve the purity and yield of target peptides, making this compound a valuable tool in peptide chemistry and quality control. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O4 B13139512 Fmoc-3-(1-piperidinyl)-L-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m0/s1

InChI Key

JTWRVOTWCIXEBZ-FQEVSTJZSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for Fmoc 3 1 Piperidinyl L Ala Oh

General Principles of Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids like 3-(1-piperidinyl)-L-alanine draws from a broad toolkit of organic chemistry, with specific approaches tailored to creating β-substituted structures and controlling stereochemistry.

A primary and effective method for synthesizing β-substituted alanine (B10760859) derivatives is the Michael addition of nucleophiles to dehydroalanine (B155165) (ΔAla) derivatives. uminho.ptrsc.org This approach is particularly well-suited for creating the 3-(1-piperidinyl)-L-alanine backbone, where piperidine (B6355638) acts as the nucleophile.

The reaction typically employs an N-protected dehydroalanine ester as the Michael acceptor. The use of N,N-diacyl dehydroamino acid derivatives, such as N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester (Boc-ΔAla(N-Boc)-OMe), has proven to be an excellent strategy. uminho.ptrsc.org These substrates are highly reactive towards nucleophilic attack under mild conditions, often leading to high, even quantitative, yields of the desired β-substituted alanine derivative with simple work-up procedures. uminho.ptrsc.org The addition of piperidine to such a dehydroalanine framework directly yields the desired carbon-nitrogen bond at the β-position. scite.ai

Interestingly, the formation of 3-(1-piperidinyl)alanine can also occur as an unintended side reaction during solid-phase peptide synthesis (SPPS). This happens when a C-terminal cysteine residue undergoes base-catalyzed β-elimination to form a dehydroalanine intermediate. The piperidine, which is used in large excess to remove the Fmoc protecting group, can then add to this dehydroalanine residue. scite.ai

Table 1: Michael Addition for Synthesis of β-Substituted Alanine Derivatives

Michael AcceptorNucleophileConditionsProductYieldReference
Boc-ΔAla(N-Boc)-OMePyrazoleK2CO3β-(Pyrazol-1-yl)-alanine derivativeHigh uminho.pt
Boc-ΔAla(N-Boc)-OMe1,2,4-TriazoleK2CO3β-(1,2,4-Triazol-1-yl)-alanine derivativeHigh uminho.pt
N-Acyl-N-(Boc)-ΔAla-OMeVarious N-nucleophilesMild BaseVarious β-substituted alanines13-98% rsc.org
Dehydroalanine (in situ)PiperidineSPPS Deprotection3-(1-Piperidinyl)alanine derivativeVariable scite.ai

Biocatalytic and Chemoenzymatic Synthesis Routes for Chiral Amino Acids

Biocatalytic and chemoenzymatic methods offer powerful, environmentally friendly alternatives for producing chiral amino acids with high stereoselectivity under mild conditions. rsc.orgnih.gov These strategies are broadly applicable to the synthesis of the L-enantiomer of the core amino acid.

Key biocatalytic routes include:

Asymmetric Reductive Amination : This is a highly efficient pathway that converts a prochiral α-keto acid into a chiral α-amino acid. rsc.orgrsc.org The reaction is catalyzed by amino acid dehydrogenases (AADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent and ammonia (B1221849) as the amino donor. rsc.orgnih.gov Cofactor regeneration systems are typically employed to make the process economically viable. mdpi.com

Asymmetric Transamination : This route involves the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to a prochiral ketone substrate. The reaction is catalyzed by transaminases, enzymes that rely on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov

Chemoenzymatic approaches combine the high selectivity of enzymes with the broad applicability of chemical reactions. nih.gov A one-pot process might involve an enzymatic transamination to form a cyclic imine intermediate, followed by a chemical reduction step (e.g., hydrogenation) to yield the final cyclic amino acid with high diastereoselectivity. nih.gov

Stereoselective Synthesis of 3-(1-piperidinyl)-L-Alanine

Achieving the correct L-configuration at the α-carbon is critical. Both enzymatic and chemical methods have been developed to control this stereochemistry.

The synthesis of the specific L-enantiomer of an amino acid can be achieved through several advanced strategies.

Biocatalysis : This is arguably the most direct approach. By selecting an L-specific amino acid dehydrogenase or a transaminase, the synthesis can be directed to produce the desired L-amino acid with very high enantiomeric excess (ee). mdpi.comnih.gov These enzymes have evolved to produce single enantiomers, making them ideal catalysts for this purpose. rsc.org

Chemical Synthesis : Non-enzymatic chemical methods can also provide high enantioselectivity. These include the asymmetric hydrogenation of N-acyl-aminoacrylic acid precursors using chiral catalysts, the use of chiral auxiliaries that direct alkylation reactions, or ligand-controlled catalytic processes like the copper-catalyzed hydroamination of cinnamic acid derivatives. nih.govacs.orgnih.gov

While 3-(1-piperidinyl)-L-alanine itself is not a β-branched amino acid (the branching is at the β-position, but does not create a new stereocenter), the principles for controlling diastereoselectivity are crucial for the synthesis of more complex unnatural amino acids. When a new stereocenter is created at the β-carbon, controlling the relative stereochemistry of the α- and β-centers becomes a significant challenge. chemrxiv.org

A state-of-the-art method to address this is biocatalytic dynamic kinetic resolution (DKR) . nih.govnih.gov This process is effective for preparing β-branched amino acids with high diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org In a DKR process, a thermophilic and robust enzyme, such as an aromatic aminotransferase, operates under conditions that allow for the rapid, reversible racemization of one stereocenter (e.g., the β-carbon of an α-ketoacid substrate) while irreversibly and selectively catalyzing the reaction at the other center (the α-carbon). nih.govchemrxiv.org This dynamic process funnels the entire substrate pool into a single, highly pure diastereomer of the final L-amino acid product. nih.gov

Fmoc Protection Strategies for Amino Acids

Once the chiral amino acid 3-(1-piperidinyl)-L-alanine has been synthesized, its α-amino group must be protected to make it suitable for use in solid-phase peptide synthesis. The Fmoc group is a standard choice for this purpose due to its unique cleavage conditions. altabioscience.com

The Fmoc group is typically introduced by reacting the amino acid with an Fmoc-donating reagent under basic conditions. rsc.org Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable. total-synthesis.com The reaction is often performed in an aqueous solvent mixture (e.g., water/dioxane) with a base like sodium bicarbonate or sodium carbonate. rsc.orgchemicalbook.com

The key advantage of the Fmoc group is its orthogonality to many common side-chain protecting groups (e.g., Boc, tBu, Trt). The Fmoc group is stable to the acidic conditions used to cleave these side-chain protectors and to remove the final peptide from the resin. altabioscience.comtotal-synthesis.com Instead, it is selectively removed under mild basic conditions, most commonly with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). activotec.comrsc.org

Table 2: Reagents for Fmoc Protection of Amino Acids

ReagentTypical ConditionsAdvantages/DisadvantagesReference
Fmoc-Cl (9-fluorenylmethyl chloroformate)Schotten-Baumann (e.g., NaHCO3/dioxane/H2O)Highly reactive; sensitive to moisture and heat. total-synthesis.com
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)NaHCO3 or Na2CO3 in aqueous mediaSolid, stable, and commonly used; good reactivity. chemicalbook.com
Fmoc-N3 (9-fluorenylmethylazide)-Less common, used in specific applications.-

N-α-Fmoc Introduction Methods (e.g., Fmoc-Cl, Fmoc-OSu)

The introduction of the Fmoc protecting group to the α-amino group of an amino acid is a critical step in preparing the building blocks for peptide synthesis. Two of the most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comgoogle.com

The classical method for Fmoc protection involves the use of Fmoc-Cl under Schotten-Baumann conditions, which typically entails an aqueous basic solution, such as sodium bicarbonate or sodium carbonate in a solvent mixture like dioxane/water or DMF. total-synthesis.comchemicalbook.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also employed. total-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the highly reactive acid chloride of Fmoc-Cl. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and heat. total-synthesis.com

Due to its increased stability and reduced potential for forming oligopeptide side products, Fmoc-OSu has become a more widely used reagent. total-synthesis.com The reaction is often carried out by dissolving the amino acid in a mixed solvent system, such as water and dioxane, and adding Fmoc-OSu in the presence of a base like sodium carbonate. chemicalbook.com Other conditions include using triethylamine (B128534) in an acetonitrile/water mixture. google.com The reaction with Fmoc-OSu proceeds smoothly to yield the desired N-Fmoc protected amino acid. thieme-connect.com

Recent advancements have also explored greener and more efficient methods for N-Fmoc protection. One such method utilizes ultrasonic irradiation in the absence of a catalyst, leading to high yields of N-Fmoc derivatives in shorter reaction times. scielo.br

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Fmoc-Cl Schotten-Baumann conditions (e.g., NaHCO3 in dioxane/water); Anhydrous conditions (e.g., pyridine in CH2Cl2) total-synthesis.comgoogle.comReadily availableSensitive to moisture and heat total-synthesis.com
Fmoc-OSu Base (e.g., Na2CO3, DIEA) in solvent mixtures (e.g., water/dioxane, DCM) chemicalbook.comnih.govIncreased stability, less side-product formation total-synthesis.comMay require longer reaction times than Fmoc-Cl

Orthogonal Protecting Group Schemes for Side Chains and Carboxyl Groups

A key principle in modern peptide synthesis is the concept of orthogonality, which refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.denih.gov In Fmoc-based solid-phase peptide synthesis (SPPS), the N-α-Fmoc group is considered a temporary protecting group, removed at each cycle of amino acid addition. iris-biotech.de

Permanent protecting groups are used for the reactive side chains of amino acids and for anchoring the peptide to the solid support (protecting the C-terminal carboxyl group). iris-biotech.de These groups must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but readily cleavable at the end of the synthesis, typically under strongly acidic conditions (e.g., trifluoroacetic acid, TFA). altabioscience.com

The most common orthogonal protecting group strategy in Fmoc-SPPS is the Fmoc/tBu approach. iris-biotech.deresearchgate.net In this scheme:

The N-α-amino group is protected with the base-labile Fmoc group.

Reactive amino acid side chains (e.g., the carboxyl groups of aspartic and glutamic acid, the hydroxyl groups of serine and threonine) are protected with the acid-labile tert-butyl (tBu) group. iris-biotech.de

The C-terminal carboxyl group is often protected by linking it to an acid-labile resin, such as the 2-chlorotrityl chloride (2-CTC) resin. This resin allows for the final cleavage of the peptide from the solid support under mild acidic conditions, which can leave the side-chain protecting groups intact if desired. nih.gov

For the synthesis of complex peptides, such as those that are cyclic or branched, other orthogonal protecting groups may be employed. These "semi-permanent" protecting groups are stable during the main peptide chain elongation but can be removed selectively while the peptide is still attached to the resin and other protecting groups are still in place. iris-biotech.de Examples include the allyloxycarbonyl (Alloc) group, which can be removed with a palladium catalyst, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is removed with hydrazine. researchgate.netsigmaaldrich.com

The formation of 3-(1-piperidinyl)alanine can occur as a side reaction during the synthesis of C-terminal cysteine peptides when using the Fmoc/tBu strategy. scite.ai This happens through a base-catalyzed elimination of the protected sulfhydryl group of cysteine, forming a dehydroalanine intermediate. The piperidine used for Fmoc deprotection can then undergo a nucleophilic addition to this intermediate, resulting in the undesired piperidinyl-alanine adduct. scite.ai

Protecting GroupFunctionRemoval ConditionsOrthogonal to
Fmoc N-α-amino protection (temporary) iris-biotech.de20% Piperidine in DMF wikipedia.orgtBu, Trt, Alloc, Dde
tBu (tert-butyl) Side-chain protection (permanent) iris-biotech.de95% Trifluoroacetic acid (TFA) iris-biotech.deFmoc
2-CTC Resin C-terminal carboxyl protection nih.gov1% TFA in DCM nih.govFmoc, tBu
Alloc Side-chain amino protection (semi-permanent) researchgate.netPd(PPh3)4 / PhSiH3 researchgate.netFmoc, tBu
Dde Side-chain amino protection (semi-permanent) sigmaaldrich.com2% Hydrazine in DMF sigmaaldrich.comFmoc, tBu

Application As a Building Block in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(1-piperidinyl)-L-Ala-OH

The occurrence of 3-(1-piperidinyl)alanine is intrinsically linked to the reagents and conditions of SPPS. This section will explore the context in which this modification arises and the factors that influence its formation.

Standard Fmoc/tBu protocols for SPPS involve the use of piperidine (B6355638) for the removal of the Nα-Fmoc protecting group. scite.aichempep.com This process is fundamental to the stepwise elongation of the peptide chain. However, under certain sequence- and condition-dependent circumstances, the very reagent intended for deprotection can react with the peptide chain itself. This leads to the formation of a 3-(1-piperidinyl)alanine residue, an unintended modification of the target peptide. scite.aipeptide.com

The mechanism involves a base-catalyzed β-elimination of a suitable leaving group from an amino acid residue, generating a highly reactive dehydroalanine (B155165) intermediate. Subsequently, piperidine, being present in high concentration as the deprotection reagent, acts as a nucleophile and adds to the dehydroalanine via a Michael addition, resulting in the formation of the 3-(1-piperidinyl)alanine adduct. scite.aipeptide.com This side reaction is particularly prevalent during the synthesis of peptides containing C-terminal cysteine residues. scite.aipeptide.comiris-biotech.de

Table 1: Key Aspects of Standard Fmoc/tBu Protocols Leading to 3-(1-piperidinyl)alanine Formation

Protocol Step/ReagentRole in ProtocolContribution to Side Reaction
Fmoc Protecting Group Protects the α-amino group of the incoming amino acid.Its removal is the reason for using piperidine.
Piperidine Base used for the removal of the Fmoc group.Acts as a nucleophile, adding to the dehydroalanine intermediate. scite.ai
C-terminal Cysteine A residue particularly susceptible to this side reaction.The protected sulfhydryl group can act as a leaving group for β-elimination. peptide.com
tBu-based side-chain protection Protects reactive side chains during synthesis.Inadequate protection can contribute to side reactions.

While this compound is not intentionally coupled, its formation introduces a sterically bulky, unnatural amino acid into the peptide sequence. The challenges associated with this unintentional incorporation are analogous to those faced when coupling sterically hindered amino acids. The presence of the bulky piperidinyl group can impede subsequent coupling reactions, leading to deletion sequences and truncated peptides.

Strategies to minimize the formation of this adduct are therefore crucial. One approach is the use of more sterically bulky protecting groups on the side chain of susceptible residues like cysteine, such as the trityl (Trt) group, which can hinder the initial β-elimination step. peptide.com However, even with such protection, the formation of the piperidinyl adduct may not be completely eliminated. scite.ai

The kinetics of Fmoc deprotection are a critical factor in SPPS. Typically, a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used to ensure rapid and complete removal of the Fmoc group. iris-biotech.de The deprotection process follows a two-step mechanism: a rapid initial deprotonation at the C9 position of the fluorenyl ring, followed by a β-elimination that liberates the free amine and dibenzofulvene (DBF). The DBF is then scavenged by piperidine to form a stable adduct. chempep.com

The concentration of piperidine and the reaction time are optimized to maximize deprotection efficiency while minimizing side reactions. However, the prolonged exposure of the peptide-resin to piperidine, especially with sequences prone to β-elimination, increases the likelihood of forming the 3-(1-piperidinyl)alanine side product. nih.gov

Table 2: Influence of Piperidine Concentration on Fmoc Deprotection and Side Reaction Potential

Piperidine Concentration in DMFFmoc Deprotection EfficiencyPotential for 3-(1-piperidinyl)alanine Formation
Low (e.g., 5%)Slower deprotection, may be incomplete.Lower, but still present with extended reaction times.
Standard (20%)Rapid and efficient deprotection.Higher due to high concentration of nucleophilic piperidine. iris-biotech.de
High (e.g., 50%)Very rapid deprotection.Significantly increased risk of side reactions.

The unintentional formation of 3-(1-piperidinyl)alanine is a significant challenge in SPPS, akin to dealing with the incorporation of other non-standard amino acids. Mitigation strategies focus on preventing the initial β-elimination step or using alternative reagents.

Several approaches have been explored to reduce the incidence of this side reaction:

Alternative Protecting Groups: As mentioned, using bulky protecting groups like trityl for the cysteine side chain can reduce but not always eliminate the side reaction. peptide.com

Alternative Deprotection Reagents: The use of piperazine (B1678402) in place of piperidine has been shown to reduce the formation of base-adducts in some cases. researchgate.net

Addition of Scavengers: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to suppress some base-catalyzed side reactions, although its effectiveness against 3-(1-piperidinyl)alanine formation may be limited. peptide.com

Resin and Linker Choice: The choice of resin and linker can influence the stability of the peptide-resin linkage and the susceptibility to side reactions. For C-terminal cysteine peptides, specific anchoring strategies that minimize β-elimination have been developed. scite.ai

Incorporation into Complex Peptide Architectures

The focus in this section is on the unintentional incorporation of 3-(1-piperidinyl)alanine into linear peptides and the consequences thereof.

The synthesis of linear peptides containing a 3-(1-piperidinyl)alanine residue is generally an undesirable outcome of SPPS. This side product is often detected during the purification and analytical stages of peptide synthesis, typically by mass spectrometry, where a mass shift corresponding to the addition of a piperidinyl group (+84 Da) and the loss of the original side-chain protecting group is observed. peptide.com

For instance, in the attempted synthesis of a model nonapeptide with a C-terminal acetamidomethyl (Acm)-protected cysteine, the major product isolated was the one containing the 3-(1-piperidinyl)alanine adduct instead of the desired peptide. scite.ai This highlights the significant impact this side reaction can have on the yield and purity of the final product. The identification and characterization of such impurities are crucial for ensuring the quality of synthetic peptides for research and therapeutic applications.

Design and Synthesis of Cyclic Peptides and Peptidomimetics

The incorporation of this compound into peptide chains offers unique opportunities for the design and synthesis of cyclic peptides and peptidomimetics. The piperidinyl side chain introduces a bulky, basic, and conformationally influential element that can be leveraged to create structures with tailored properties.

Cyclic peptides are of significant interest in drug discovery due to their enhanced metabolic stability and constrained conformations, which can lead to higher receptor affinity and selectivity compared to their linear counterparts. The synthesis of cyclic peptides can be achieved through several strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclization. researchgate.netacs.org The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the most common method for assembling the linear precursor. altabioscience.comwikipedia.org In this process, this compound would be incorporated like any other Fmoc-protected amino acid. The Nα-Fmoc group is removed using a mild base, typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF), and the free amine is then coupled to the next amino acid in the sequence. altabioscience.compeptide.com

The piperidinyl side chain of this particular amino acid is chemically stable during standard SPPS and does not require an orthogonal protecting group. Its presence can influence the cyclization efficiency of the linear precursor. The steric bulk of the piperidine ring may favor specific backbone conformations, potentially pre-organizing the peptide for macrocyclization and influencing the yield of the desired cyclic monomer over oligomeric side products. researchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. researchgate.net this compound is a valuable building block for creating peptidomimetics. The tertiary amine of the piperidine ring introduces a permanent positive charge at physiological pH, which can be used to mimic the cationic side chain of lysine (B10760008) or to enhance water solubility and cell permeability. The synthesis of various peptidomimetic scaffolds, such as aza-peptides, peptoids, and β-peptides, often relies on Fmoc-protected building blocks. researchgate.netnih.govuniv-rennes1.fr The incorporation of this compound can be used to introduce basicity and conformational constraints into these non-natural backbones.

Structure Type Synthetic Strategy Role of this compound Potential Outcome
Cyclic PeptidesOn-resin or solution-phase macrocyclization following Fmoc-SPPS. researchgate.netresearchgate.netIntroduces conformational bias in the linear precursor; side chain can modulate solubility.Improved cyclization efficiency; generation of cyclic peptides with defined structural constraints.
PeptidomimeticsFmoc-based submonomer synthesis (for peptoids) or incorporation into modified backbones (e.g., aza-peptides). nih.govescholarship.orgProvides a basic side chain to mimic natural residues or enhance physicochemical properties.Peptidomimetics with enhanced stability, solubility, and specific binding characteristics.

Strategies for Multi-Functionalized Peptide Constructs and Conjugates

The creation of multi-functionalized peptides and peptide conjugates is a powerful strategy for developing advanced diagnostics, targeted drug delivery systems, and sophisticated research probes. These constructs often involve the selective chemical modification of specific amino acid side chains. This compound can be integrated into peptide sequences alongside other functionalizable amino acids that utilize orthogonal protecting groups. beilstein-journals.orgnih.gov

Orthogonal protection schemes are central to the synthesis of complex peptide constructs. In Fmoc-based SPPS, side chains are typically protected by acid-labile groups (like Boc or Trt), which are removed during the final cleavage from the resin with trifluoroacetic acid (TFA). altabioscience.com By incorporating amino acids with side chains protected by groups that are labile to different conditions (e.g., light, specific enzymes, or different chemical reagents), chemists can selectively deprotect and modify one or more sites on the peptide while it is still attached to the solid support or after initial cleavage. nih.gov

While the piperidinyl side chain of this compound is not typically used for conjugation due to the relative inertness of the tertiary amine, its role is to impart specific physicochemical properties to the final molecule. For instance, a peptide could be designed with this compound to ensure water solubility, a lysine residue with an Alloc-protected side chain for attachment of a fluorescent dye, and an aspartic acid with an allyl ester side chain for linking a targeting moiety. This approach allows for the modular construction of highly complex and functional molecules.

The synthesis of unnatural amino acids functionalized with tertiary amines on their side chains has been reported as a method to modulate properties like basicity and hydrophobicity. rsc.org this compound falls into this class of building blocks, which are directly usable in SPPS to create peptides with tailored characteristics without interfering with subsequent orthogonal conjugation chemistries.

Amino Acid Building Block Side Chain Protecting Group Deprotection Condition Application in Conjugation
Fmoc-Lys-OHAlloc (allyloxycarbonyl)Palladium catalystAttachment of drugs, dyes, or PEG chains.
Fmoc-Asp-OHOAll (allyl ester)Palladium catalystLigation of reporter groups or solubilizing agents.
Fmoc-Cys-OHMmt (4-methoxytrityl)Dilute acidSite-specific disulfide bridging or maleimide (B117702) conjugation.
This compound None (stable side chain) N/A Provides basicity and conformational influence; not for conjugation.

By combining these types of building blocks, researchers can construct sophisticated peptide conjugates where the piperidinyl-alanine derivative serves as a stable structural or property-modifying element within a multi-functional framework.

Conformational Analysis and Structural Characterization in Peptidic Contexts

Spectroscopic Analysis of Peptides Containing 3-(1-piperidinyl)-L-Alanine

Spectroscopic methods are invaluable for probing the conformational preferences of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) and Raman spectroscopy provide complementary information on the local and global structural features of peptides incorporating 3-(1-piperidinyl)-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. acs.org For peptides containing 3-(1-piperidinyl)-L-alanine, NMR studies would be crucial for elucidating the local conformational effects of this unnatural amino acid. Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³J(HN,Hα)), and chemical shift indexing, provide critical distance and dihedral angle restraints. spectralservice.de

For instance, the analysis of NOE patterns between the piperidinyl protons and the peptide backbone or adjacent side chains would reveal the spatial orientation of the piperidine (B6355638) ring. Furthermore, the presence of the tertiary amine in the piperidinyl group can influence the electronic environment of neighboring protons, leading to characteristic chemical shifts. spectralservice.denih.gov

Table 1: Key NMR Parameters for Conformational Analysis of Peptides with 3-(1-piperidinyl)-L-Alanine

NMR ParameterInformation ProvidedRelevance to 3-(1-piperidinyl)-L-Alanine Peptides
¹H-¹H NOESY Internuclear distances (< 5 Å)Determines the proximity of the piperidinyl group to other parts of the peptide, defining its orientation.
¹H-¹H TOCSY Through-bond correlations within a spin systemAids in the assignment of all proton resonances, including those of the piperidine ring.
³J(HN,Hα) Coupling Constants Backbone dihedral angle (φ)Reveals the influence of the N-alkylated side chain on the backbone conformation.
Chemical Shift Index (CSI) Secondary structure propensity (α-helix, β-sheet)Indicates how the incorporation of 3-(1-piperidinyl)-L-alanine affects the overall secondary structure.

While specific NMR data for peptides containing 3-(1-piperidinyl)-L-alanine is not extensively documented in publicly available literature, studies on other N-alkylated peptides suggest that the steric bulk of the piperidinyl group would likely restrict the available conformational space of the preceding residue and influence the local peptide backbone geometry. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For peptides incorporating 3-(1-piperidinyl)-L-alanine, CD spectroscopy would be instrumental in determining how this modification perturbs the secondary structure. For example, the introduction of this bulky side chain could disrupt or stabilize helical or sheet structures, which would be reflected in changes in the CD spectrum. nih.gov

Table 2: Characteristic Far-UV CD Maxima and Minima for Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Maxima/Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195-200~215-220
β-Turn Varies with turn typeVaries with turn type
Random Coil ~215~195

Although specific CD spectral data for peptides with 3-(1-piperidinyl)-L-alanine are scarce, it is known that the formation of 3-(1-piperidinyl)alanine can occur as a side reaction during solid-phase peptide synthesis, particularly with C-terminal cysteine residues when piperidine is used for Fmoc deprotection. scite.ai The conformational impact of such a modification would be critical to assess, and CD spectroscopy would be a primary tool for this purpose.

Infrared (IR) and Raman Spectroscopy for Backbone and Side-Chain Conformation

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide detailed information about the peptide backbone and side-chain conformations. nih.govsci-hub.se The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the secondary structure of the peptide. fu-berlin.de Raman spectroscopy, being more sensitive to non-polar vibrations, can provide complementary information on side-chain conformations. mdpi.com

For a peptide containing 3-(1-piperidinyl)-L-alanine, the vibrational modes of the piperidine ring itself would present unique spectral features. The analysis of these bands, in conjunction with the amide bands, would offer a comprehensive picture of the molecule's conformational state. For instance, changes in the position and width of the amide I band upon incorporation of this unnatural amino acid would indicate shifts in the secondary structure equilibrium. sci-hub.se

X-ray Crystallography of Peptides Incorporating 3-(1-piperidinyl)-L-Alanine

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of molecules in the solid state. iisc.ac.inescholarship.org For peptides containing 3-(1-piperidinyl)-L-alanine, a crystal structure would offer precise details about bond lengths, bond angles, and the exact orientation of the piperidinyl side chain relative to the peptide backbone and neighboring molecules.

Crystallization Strategies for Unnatural Amino Acid-Containing Peptides

Obtaining well-diffracting crystals of peptides, especially those containing flexible or bulky unnatural amino acids, can be challenging. The conformational heterogeneity introduced by residues like 3-(1-piperidinyl)-L-alanine can hinder the formation of a well-ordered crystal lattice.

Common strategies to overcome these challenges include:

Screening a wide range of crystallization conditions: This involves varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives.

Peptide modification: Introducing elements that promote crystallization, such as aromatic residues that can engage in π-π stacking interactions, or designing the peptide sequence to favor a specific, stable conformation. iisc.ac.in

Co-crystallization: Crystallizing the peptide with a binding partner or a small molecule that can help to stabilize a particular conformation.

High-Resolution Structural Determination and Analysis of Interatomic Interactions

Once a suitable crystal is obtained, X-ray diffraction analysis can provide a detailed atomic-level picture of the peptide's conformation. researchgate.net For a peptide with 3-(1-piperidinyl)-L-alanine, the crystal structure would reveal:

The precise dihedral angles (φ, ψ, and ω) of the peptide backbone in the vicinity of the unnatural amino acid.

The conformation of the piperidine ring (e.g., chair, boat).

Inter- and intramolecular hydrogen bonds and other non-covalent interactions that stabilize the observed conformation.

This information is critical for understanding the structural constraints imposed by the 3-(1-piperidinyl)-L-alanine residue and for the rational design of peptidomimetics with desired structural and functional properties. While crystallographic data for peptides specifically containing this residue are not readily found in the literature, studies on other N-alkylated or conformationally constrained peptides provide a framework for the types of interactions and structural motifs that might be expected. nih.govnih.govmdpi.com

Influence of the Piperidine Moiety on Peptide Conformation

The presence of a piperidine ring attached to the β-carbon of an alanine (B10760859) residue introduces significant steric bulk and a unique electronic environment, which collectively shape the conformational landscape of the peptide backbone.

The covalent linkage of the piperidine ring to the alanine side chain imposes notable restrictions on the rotational freedom of the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles.

Steric Effects: The bulky, six-membered piperidine ring creates steric hindrance that can significantly limit the allowable values of the φ and ψ torsion angles. Similar to proline, which has a cyclic structure involving the backbone nitrogen, the N-alkylated nature of the piperidinyl group in 3-(1-piperidinyl)-L-alanine restricts the φ angle. wikipedia.org This steric clash can disfavor certain backbone conformations, such as extended β-sheets, while potentially promoting more compact or turn-like structures. The presence of such a bulky side chain can also influence the rate of peptide bond formation during synthesis. mdpi.com

Electronic Effects: The piperidine nitrogen introduces a basic center into the amino acid side chain. While the piperidine ring itself is largely aliphatic, the lone pair of electrons on the nitrogen atom can participate in electronic interactions. An important electronic effect to consider is the potential for an n → π* interaction, where the lone pair of the piperidine nitrogen interacts with the carbonyl carbon of a nearby peptide bond. This type of interaction has been shown to contribute to the conformational preferences of peptide bonds. nih.gov The orientation of the piperidine ring relative to the peptide backbone will dictate the feasibility and strength of such electronic effects, which in turn can influence local conformational preferences.

Table 1: Predicted Influence of Piperidine Moiety on Backbone Torsion Angles.
Torsion AngleExpected Influence of Piperidinyl MoietyRationale
Phi (φ)Highly RestrictedSteric hindrance between the piperidine ring and the preceding carbonyl group, analogous to proline. wikipedia.org
Psi (ψ)Moderately RestrictedSteric clashes between the piperidine ring and the succeeding amide proton and side chain.
Omega (ω)Generally TransPeptide bonds strongly favor the trans isomer, although N-substituted amino acids can increase the population of the cis isomer. wikipedia.org

The conformational constraints imposed by the 3-(1-piperidinyl)-L-alanine residue at the local level can propagate to influence the global fold of the entire peptide.

Local Folding: The restricted φ and ψ angles around the piperidinyl-alanine residue can act as a "hinge" or a "turn-inducer," promoting the formation of local secondary structures such as β-turns or kinks in the peptide backbone. The introduction of conformationally rigid residues is a known strategy to stabilize specific secondary structures. iisc.ac.in Computational studies on alanine-based peptides have shown that the folding landscape is sensitive to the nature of the amino acid side chains. nih.govmdpi.comaps.orgnih.gov

The piperidine ring can participate in various non-covalent interactions that further stabilize specific peptide conformations.

Hydrogen Bonding: The nitrogen atom of the piperidine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. nih.gov Studies on peptides containing pyridine (B92270) rings have demonstrated the formation of intramolecular hydrogen bonds between the pyridine nitrogen and a backbone amide proton, which significantly restricts the conformational mobility of the peptide. nih.govpsu.edunih.gov A similar interaction could be envisioned between the piperidine nitrogen of 3-(1-piperidinyl)-L-alanine and a nearby amide proton, leading to the formation of a stable cyclic conformation. Such intramolecular hydrogen bonds play a crucial role in defining and stabilizing peptide secondary structures. escholarship.org

Non-Covalent Peptidyl Interactions: The incorporation of a piperidine ring into a peptide skeleton has been shown to improve the enzymatic stability of peptidyl derivatives. nih.govnih.gov This suggests that the conformational constraints and intramolecular interactions introduced by the piperidine moiety can lead to more stable and well-defined three-dimensional structures.

Table 2: Potential Intramolecular Interactions Involving the Piperidine Moiety.
Interaction TypeParticipating AtomsPotential Impact on Conformation
Hydrogen Bond (Acceptor)Piperidine Nitrogen and Backbone Amide ProtonStabilization of turn-like structures; restriction of backbone flexibility. nih.govpsu.edunih.gov
Van der WaalsPiperidine Ring and other Non-polar Side ChainsContribution to the hydrophobic core and overall folding stability. vub.be
Steric RepulsionPiperidine Ring and Adjacent Backbone/Side Chain AtomsRestriction of allowable φ and ψ angles, leading to defined conformational preferences. wikipedia.org

Computational Studies and Molecular Modeling

Molecular Docking Investigations of Piperidine-Containing Derivatives

Molecular docking is a computational method that predicts the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This technique is pivotal for understanding the intricacies of molecular recognition.

The precise interactions between the piperidine (B6355638) moiety and the amino acid residues lining a protein's binding site are fundamental to molecular recognition. Docking analyses have shown that the piperidine ring can participate in a range of non-covalent interactions. The hydrophobic surface of the piperidine ring, for instance, often forms van der Waals contacts with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. Furthermore, the nitrogen atom within the piperidine ring can function as a hydrogen bond acceptor. If this nitrogen becomes protonated, it can act as a hydrogen bond donor, enabling interactions with polar or charged residues such as serine, threonine, aspartic acid, or glutamic acid. The collective geometry and nature of these interactions dictate the ligand's affinity and specificity for its biological target.

Interaction TypeInteracting Amino Acid Residues (Examples)
Hydrophobic Interactions Leucine, Isoleucine, Valine, Phenylalanine
Hydrogen Bonding (Acceptor) Serine, Threonine, Asparagine, Glutamine
Hydrogen Bonding (Donor) Aspartic Acid, Glutamic Acid
Electrostatic Interactions Aspartic Acid, Glutamic Acid, Lysine (B10760008), Arginine

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular systems, enabling the exploration of their conformational landscapes and flexibility over time.

The incorporation of a 3-(1-piperidinyl)-L-Ala-OH residue into a peptide chain introduces a bulky and conformationally influential group. MD simulations can be utilized to map the accessible conformations of both the peptide backbone and the amino acid side chain. Such simulations can reveal how the piperidine ring affects local secondary structures, potentially inducing turns or disrupting helices. Key aspects for analysis include the flexibility of the piperidine ring itself, such as its ability to interconvert between different conformations, and the rotational freedom around the Cβ-Cγ bond of the alanine (B10760859) framework, which collectively define the dynamic behavior of the peptide.

The solvent environment is a critical determinant of a molecule's conformational preferences. MD simulations that explicitly include solvent molecules, most commonly water, can illuminate how solvent interactions modulate the conformational stability of 3-(1-piperidinyl)-L-Ala-OH. The largely hydrophobic piperidine ring is likely to adopt conformations that minimize its exposure to an aqueous environment, potentially by interacting with other hydrophobic residues within a peptide sequence. In contrast, the molecule's polar groups, including the carboxyl and amino moieties, will readily form hydrogen bonds with water molecules. The interplay of these competing interactions governs the predominant conformations observed in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Electron Density Distribution and Electrostatic Potentials

The molecule possesses several key regions that dictate its electronic character:

The Fmoc group: This large, aromatic fluorenylmethoxycarbonyl moiety is electron-rich and sterically demanding. Its presence significantly influences the electronic environment of the entire molecule.

The piperidinyl ring: This saturated heterocyclic amine introduces a region of localized electron density at the nitrogen atom, which can act as a hydrogen bond acceptor.

The amino acid core: This includes the chiral alpha-carbon, the carboxylic acid group, and the Fmoc-protected amino group. The carboxylic acid group is a key site for electrostatic interactions and deprotonation.

The electrostatic potential (ESP) map is a visual representation of the electron density distribution, highlighting regions of positive and negative potential on the molecule's surface. For Fmoc-3-(1-piperidinyl)-L-Ala-OH, the ESP map would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the carboxylic acid and the carbonyl of the Fmoc group, as well as the nitrogen of the piperidinyl ring. These are the primary sites for electrophilic attack and hydrogen bonding.

Positive potential (blue): Located around the hydrogen atoms of the carboxylic acid and the N-H of the Fmoc-protected amine. These regions are susceptible to nucleophilic attack.

Studies on other amino acids have demonstrated that the local electrostatic potential is a crucial determinant for protein-protein interactions and ligand binding. nih.govresearchgate.net Alterations in the ESP due to modifications, such as the introduction of the piperidinyl group, can significantly influence the molecule's interaction with its biological targets. nih.gov

A hypothetical representation of key electrostatic features is presented in Table 1.

Table 1: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialRole in Interactions
Carboxylic Acid OxygensStrongly NegativeHydrogen bond acceptor, metal ion coordination
Piperidinyl NitrogenModerately NegativeHydrogen bond acceptor, protonation site
Fmoc Group Carbonyl OxygenNegativeHydrogen bond acceptor
Carboxylic Acid HydrogenPositiveHydrogen bond donor
Amine Hydrogen (Fmoc)PositiveHydrogen bond donor
Fluorenyl Ring SystemDelocalized π-electronsπ-stacking interactions

Energetic Analysis of Conformational Isomers

The flexibility of this compound arises from the rotation around several single bonds, leading to various conformational isomers. The piperidinyl ring itself can adopt different chair and boat conformations, further adding to the complexity.

An energetic analysis of these conformers is crucial for understanding which shapes the molecule is most likely to adopt. This is typically performed through computational methods that calculate the potential energy surface of the molecule as a function of its dihedral angles. nih.gov

Key rotational bonds that would be investigated include:

The bond connecting the piperidinyl group to the alanine side chain.

The bonds within the amino acid backbone (phi, psi angles).

The bond connecting the Fmoc group to the amino acid nitrogen.

Computational studies on similar conformationally restricted scaffolds have shown that such modifications can significantly limit the accessible conformational space, which can be advantageous in drug design. montclair.edu For this compound, the bulky Fmoc and piperidinyl groups would likely lead to a reduced number of stable, low-energy conformers compared to a simpler amino acid like alanine. youtube.com The analysis would identify the global minimum energy conformation and the energy barriers between different isomers.

Computational Approaches for Structure-Activity Relationship (SAR) Studies (Excluding Biological Outcomes)

Computational SAR studies aim to understand how modifications to a molecule's structure theoretically affect its ability to interact with a receptor, without considering the final biological effect.

In Silico Exploration of Structural Modifications and Their Theoretical Impact on Receptor Interactions

This approach involves computationally creating a library of virtual analogs of this compound and evaluating their theoretical interactions with a given receptor binding site. Modifications could include:

Substitution on the piperidinyl ring: Introducing various functional groups (e.g., hydroxyl, methyl) at different positions on the ring to probe for additional interaction points.

Alteration of the piperidinyl ring: Replacing it with other cyclic structures (e.g., pyrrolidine, morpholine) to assess the impact of ring size and heteroatom composition.

For each analog, molecular docking simulations would be performed to predict its binding mode and affinity within a receptor pocket. The results would be analyzed to identify which structural features lead to improved theoretical interactions, such as the formation of new hydrogen bonds or enhanced hydrophobic contacts. This information is invaluable for guiding the synthesis of new compounds with potentially higher affinity.

Virtual Screening and Rational Library Design Principles

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. If this compound were identified as a fragment of a larger, active peptide, virtual screening could be used to find other non-canonical amino acids that could mimic or improve upon its interactions.

The principles of rational library design would be applied to create a focused set of virtual compounds for screening. Based on the structure of this compound, the design principles might include:

Maintaining the core L-alanine scaffold.

Incorporating a cyclic amine moiety.

Varying the size and flexibility of the cyclic component.

Introducing diverse chemical functionalities to explore different interaction types.

The designed library would then be computationally screened against a target receptor. The top-scoring virtual "hits" would be prioritized for synthesis and experimental testing. This approach accelerates the discovery process by focusing resources on the most promising candidates. Modern computational tools are increasingly capable of handling non-canonical amino acids in such screening protocols. frontiersin.org

Chemical Transformations and Derivatization Strategies

Modification of the Piperidine (B6355638) Ring

The piperidine moiety presents two primary opportunities for chemical modification: functionalization at the ring's nitrogen atom and the introduction of substituents onto the carbon framework of the ring.

The secondary amine of the piperidine ring in Fmoc-3-(1-piperidinyl)-L-Ala-OH is a nucleophilic center that can undergo various functionalization reactions. Standard amine chemistries can be applied to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Common N-functionalization reactions include:

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. For instance, reductive alkylation with formaldehyde (B43269) or acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the corresponding N-methyl and N-ethyl derivatives. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups, forming a stable amide bond. This strategy can be used to attach a variety of functional handles.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to form N-aryl piperidines, significantly expanding the structural diversity.

These modifications are typically performed on the fully formed amino acid before its incorporation into a peptide chain to avoid side reactions with other nucleophilic sites in a growing peptide.

Modifying the carbon skeleton of the piperidine ring offers another layer of diversification. These strategies often involve the synthesis of the substituted piperidine ring first, followed by its attachment to the alanine (B10760859) backbone, or the functionalization of a pre-formed piperidine-containing amino acid.

Several synthetic routes enable access to substituted piperidines:

From Substituted Pyridines: A common approach is the hydrogenation of substituted pyridine (B92270) precursors. mdpi.com For example, a functionalized pyridine can be reduced using catalysts like rhodium or palladium on carbon to yield the corresponding substituted piperidine. nih.gov This method allows for the introduction of substituents at various positions of the ring prior to saturation.

Cyclization Reactions: Intramolecular cyclization strategies are powerful for constructing the piperidine ring with desired substituents. These can include aza-Diels-Alder reactions, reductive amination of keto-amines, and ring-closing metathesis. nih.govniscpr.res.in For instance, an enantioselective synthesis of substituted piperidines can be achieved via an iridium-catalyzed cascade reaction involving hydroxyl oxidation and amination. nih.gov

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring. nih.govresearchgate.net Rhodium-catalyzed C-H insertion, for example, can introduce functional groups at specific positions, with the site-selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov This approach can be used to install substituents at the C2, C3, or C4 positions. nih.gov

A summary of synthetic approaches for substituted piperidines is presented below.

Synthetic StrategyDescriptionKey Features
Hydrogenation of Pyridines Reduction of a pre-functionalized pyridine ring to the corresponding piperidine.Wide availability of substituted pyridines.
Intramolecular Cyclization Formation of the piperidine ring from an acyclic precursor.High control over stereochemistry.
Direct C-H Functionalization Direct conversion of a C-H bond on the piperidine ring to a C-C or C-heteroatom bond.Atom-economical and allows for late-stage modification.

Reactions at the Alanine Side Chain

The linkage between the piperidine ring and the alanine β-carbon is susceptible to specific chemical reactions, providing unique avenues for modification, particularly within a peptide context.

The piperidinyl group can act as a leaving group in a base-catalyzed β-elimination reaction. This is particularly relevant during solid-phase peptide synthesis (SPPS), where repeated exposure to a base like piperidine (used for Fmoc-deprotection) can facilitate this side reaction. peptide.comscite.ai The elimination process transforms the piperidinyl-alanine residue into a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.comscite.ai

This Dha residue is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. rsc.org While often an undesired side reaction in SPPS (where the nucleophile is the piperidine used for deprotection, leading back to the starting structure or its diastereomer), this reactivity can be harnessed for intentional modifications. peptide.comscite.ai For example, if a peptide containing a 3-(1-piperidinyl)-L-alanine residue is treated with a different nucleophile (e.g., a thiol or a different amine) under conditions that promote β-elimination, a new, modified amino acid residue can be formed in situ. rsc.orgnih.gov

The general mechanism proceeds as follows:

β-Elimination: A base abstracts the α-proton of the amino acid residue, leading to the elimination of the piperidine group and the formation of a dehydroalanine double bond. scite.ai

Michael Addition: A nucleophile present in the reaction mixture attacks the β-carbon of the dehydroalanine intermediate, forming a new carbon-nucleophile bond. rsc.org

Late-stage functionalization via C-H activation has become a powerful tool for modifying complex molecules like peptides. rsc.org This strategy allows for the precise installation of functional groups on a pre-assembled peptide, avoiding the need to synthesize modified amino acid building blocks from scratch. acs.orgresearchgate.net

For residues like alanine, palladium-catalyzed reactions can direct the functionalization of the β-C(sp³)–H bonds. rsc.orgrsc.org Using a directing group, often an adjacent amino acid residue or an auxiliary group, a palladium catalyst can selectively activate a C-H bond on the alanine side chain and facilitate cross-coupling with partners like aryl halides. acs.orgnih.gov This approach enables the conversion of an alanine residue into a non-canonical aryl-alanine derivative directly within a peptide sequence. acs.orgnih.gov While the piperidinyl substituent makes the alanine derivative non-standard, the principles of C-H activation could potentially be adapted to further functionalize the alanine backbone itself or other residues within a peptide containing this compound.

Development of Conjugation Strategies (Focus on Chemical Methodology)

This compound and its derivatives can be conjugated to other molecules, such as fluorescent dyes, drugs, or biomolecules, using established chemical methodologies. The conjugation strategy depends on the available functional groups on both the amino acid and the target molecule.

Key chemical methodologies include:

Amide Bond Formation: The carboxylic acid group of the alanine is the most common site for conjugation. Standard peptide coupling reagents, such as HBTU, PyBOP, or EDC, can be used to activate the carboxyl group for reaction with a primary or secondary amine on the target molecule, forming a stable amide linkage. nih.gov

Click Chemistry: If one of the reaction partners is modified to contain an azide (B81097) or an alkyne, copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) can be used for efficient and specific conjugation. A functional handle for click chemistry could be introduced via the N-functionalization of the piperidine ring (see 6.1.1).

Thiol-Maleimide Addition: A thiol group can be introduced onto the piperidine ring or as part of an N-acyl substituent. This thiol can then be conjugated to a maleimide-functionalized molecule through a highly efficient Michael addition reaction.

Late-Stage Functionalization: As described in 6.2.2, C-H activation can be used to conjugate aryl groups containing other functionalities. nih.gov Similarly, the formation of a dehydroalanine intermediate (6.2.1) allows for the conjugation of thiol-containing molecules directly onto the peptide backbone. nih.gov

These strategies provide a robust toolbox for incorporating this compound into larger, multifunctional constructs for a wide range of applications.

Linker Chemistries for Site-Specific Conjugation

The use of tailored amino acids is central to the design of sophisticated linker molecules for site-specific conjugation, a key process in the development of targeted therapies like antibody-drug conjugates (ADCs). Fmoc-protected amino acids and dipeptides are employed as building blocks for these linkers. chemicalbook.commedchemexpress.com The incorporation of non-canonical amino acids such as this compound can introduce unique chemical handles and modify the physicochemical properties of the resulting linker.

Peptide linkers can be designed to be stable or cleavable under specific physiological conditions. The sequence of the peptide linker is critical and can be constructed using solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are added sequentially. The Fmoc group provides stable protection during the coupling reactions and can be readily removed with a base, typically piperidine, to allow for the next amino acid to be added. chemicalbook.com

Site-specific conjugation aims to attach a payload (e.g., a drug) to a specific site on a biomolecule (e.g., an antibody) to ensure homogeneity and optimize the therapeutic index. nih.gov This can be achieved by engineering specific reactive sites into the biomolecule. For instance, unnatural amino acids or engineered cysteine or glutamine residues can be introduced. nih.gov A peptide linker, potentially synthesized using this compound, would then be used to connect the payload to this specific site. The piperidinyl group in this compound could serve to enhance the aqueous solubility or influence the conformation of the linker.

Table 1: Overview of Site-Specific Conjugation Strategies and Potential Linker Chemistries

Conjugation StrategyDescriptionPotential Role of a Peptide Linker
Engineered Cysteines Site-directed mutagenesis is used to introduce cysteine residues at specific locations on an antibody, providing a reactive thiol group for conjugation. nih.govA peptide linker with a maleimide (B117702) or haloacetyl group can react specifically with the engineered thiol, forming a stable covalent bond.
Enzyme-Mediated Ligation Enzymes like transglutaminase can catalyze the formation of a bond between an engineered glutamine tag on a protein and a primary amine on a linker-payload. nih.govA peptide linker containing a suitable amine-terminated spacer can be attached to the payload and then enzymatically conjugated to the antibody.
Unnatural Amino Acids Unnatural amino acids with bio-orthogonal reactive groups (e.g., azides, alkynes) are incorporated into the antibody.A peptide linker equipped with a complementary reactive group (e.g., a strained alkyne for an azide) enables highly specific click chemistry-based ligation.

This table illustrates general strategies where a custom peptide linker, potentially incorporating this compound, could be applied.

Future Research Directions and Emerging Opportunities

Advancements in Stereoselective and Efficient Synthesis of Unnatural Amino Acids

The synthesis of unnatural amino acids with precise stereochemical control is fundamental to their application in drug discovery. For a compound like 3-(1-piperidinyl)-L-Ala, achieving high diastereo- and enantioselectivity is paramount. Future research will likely focus on moving beyond traditional, multi-step synthetic routes toward more efficient and scalable methodologies.

Key Research Thrusts:

Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as transaminases, offers a highly selective means to produce chiral amines and amino acids. A promising direction is the application of dynamic kinetic resolution, where a transaminase can convert a racemic precursor into a single desired stereoisomer with high efficiency. nih.gov Research could focus on identifying or engineering aminotransferases that can accommodate bulky β-substituted substrates, enabling a direct and green route to the L-Ala core with the piperidine (B6355638) moiety.

Asymmetric Catalysis: Advances in transition-metal catalysis and organocatalysis continue to provide powerful tools for stereoselective synthesis. Methods like asymmetric hydrogenation of enamines, catalytic asymmetric Mannich reactions, and Michael additions are well-established for creating β-amino acids. organic-chemistry.org Future work could adapt these methods, for instance, by using piperidine as the nucleophile in a conjugate addition to a chiral dehydroalanine (B155165) derivative. Similarly, photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, which can then be used in stereoselective C-C or C-N bond-forming reactions to construct the desired amino acid backbone. nih.gov

Synthesis of Functionalized Piperidine Scaffolds: The synthesis is not limited to the amino acid core but also extends to the piperidine ring itself. Efficient methods for creating substituted piperidines that can then be incorporated into the amino acid are of great interest. nih.govresearchgate.net This allows for the introduction of additional functional groups onto the piperidine ring to further modulate the properties of the final peptide.

These advanced synthetic strategies are crucial for making complex building blocks like Fmoc-3-(1-piperidinyl)-L-Ala-OH more accessible, thereby facilitating broader investigation into their potential applications.

High-Throughput and Automated Peptide Synthesis Technologies for Complex Constructs

The incorporation of this compound into peptides is primarily achieved through automated solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy, which uses a base like piperidine to remove the Fmoc protecting group at each cycle, is the industry standard. wikipedia.orgresearchgate.net While automated synthesizers have revolutionized peptide production, the inclusion of complex unnatural amino acids presents unique challenges and opportunities. nih.gov

Considerations for Automated Synthesis:

Steric Hindrance and Coupling Efficiency: The bulky piperidine ring at the β-carbon can create significant steric hindrance, potentially slowing down the kinetics of the amide bond formation. This can lead to incomplete coupling reactions and the generation of deletion sequences, especially when the adjacent amino acid is also sterically demanding. Future research will involve optimizing coupling conditions—for example, by using stronger activating reagents, higher temperatures (often with microwave assistance), or extended reaction times—to ensure quantitative incorporation of the amino acid. nih.gov

Orthogonal Protection of the Piperidine Nitrogen: The piperidine ring contains a basic tertiary amine. While this feature is desirable for certain biological applications, it can potentially interfere with the standard SPPS chemistry. For instance, it could be protonated during acidic cleavage steps or interact with coupling reagents. A key research direction is the use of an orthogonal protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, as seen in similar compounds. chemimpex.com This would neutralize its basicity during synthesis and could be removed at a later stage, allowing for site-specific modification of the piperidine ring.

Integration of Advanced Computational Design with Synthetic Methodologies for Novel Scaffolds

The convergence of computational modeling and experimental peptide science provides a powerful paradigm for designing novel molecular structures with predetermined functions. nih.gov The unique properties of this compound make it an excellent candidate for computationally-driven peptide design.

Synergistic Opportunities:

Modeling Conformational Constraints: The piperidine ring introduces a significant degree of conformational rigidity into the peptide backbone. This is a highly desirable trait in peptide design, as it reduces the entropic penalty upon binding to a target, often leading to higher affinity and specificity. Molecular dynamics (MD) simulations and other computational tools can be used to accurately predict the local and global conformational preferences of peptides containing this residue. byu.edunih.gov This allows for the in silico design of stable secondary structures, such as β-turns or helices, which are critical for mimicking bioactive epitopes.

Predicting Target Interactions: The basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor or a protonated donor, making it a key pharmacophoric feature. Computational docking and free-energy calculations can model the interactions of this group within a target binding pocket, such as a receptor or enzyme active site. nih.gov This predictive power can guide the design of potent and selective ligands, saving significant synthetic effort.

Generative AI for Peptide Design: Emerging AI and machine learning platforms can now generate novel peptide sequences with desired properties. youtube.com By incorporating parameters for unnatural amino acids like piperidinyl-alanine into these models, it becomes possible to explore a vast chemical space and identify promising candidate peptides for specific therapeutic targets that would be difficult to conceive through rational design alone.

The feedback loop between computational prediction and experimental validation is critical. As peptides containing this residue are synthesized and their structures and activities are characterized, the data can be used to refine the computational models, leading to increasingly accurate predictions.

Exploration of Novel Chemical Biology Applications for Piperidine-Containing Unnatural Amino Acids

The piperidine motif is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide array of diseases. nih.govpharmjournal.ruacs.org Incorporating this moiety into a peptide via this compound opens the door to a host of novel chemical biology applications.

Potential Applications:

Targeting G-Protein Coupled Receptors (GPCRs) and Ion Channels: Many CNS-active drugs containing a piperidine ring act on GPCRs or ion channels. nih.govnih.gov Peptides designed with piperidinyl-alanine could serve as potent and selective ligands for these targets, potentially offering improved pharmacokinetic profiles or novel mechanisms of action compared to small molecules.

Development of Anticancer Peptides: The piperidine scaffold is found in various compounds with antiproliferative properties. nih.govneliti.com Peptides containing this residue could be designed to target cancer-specific proteins or to enhance cell penetration, delivering a cytotoxic payload or disrupting key protein-protein interactions within cancer cells.

Enzyme Inhibitors and Modulators: The piperidine ring can be designed to fit into the active or allosteric sites of enzymes. For example, piperine, a natural product containing a piperidine ring, is known to modulate drug-metabolizing enzymes. nih.gov Peptides incorporating piperidinyl-alanine could be developed as highly specific enzyme inhibitors for therapeutic benefit.

Chemical Probes for Biological Discovery: The unique properties of the piperidine ring can be exploited to create chemical probes. For example, it could be part of a redox-sensitive linker for studying cellular processes or used to attach fluorophores or other reporter tags for imaging applications. chemrxiv.org The synthesis of such bifunctional molecules would allow researchers to investigate biological pathways with high precision.

The exploration of these applications will rely on interdisciplinary collaboration, combining the synthetic power to create these novel peptides with sophisticated biological assays to evaluate their function.

Compound Data

Table 1: Physicochemical Properties of this compound and Related Compounds

Note: As specific experimental data for this compound is not widely available, some values are estimated based on its structure and comparison with analogous compounds.

PropertyThis compound (Estimated)Fmoc-L-Ala-OH sigmaaldrich.comchemicalbook.comFmoc-β-(3-pyridyl)-L-Ala-OH sigmaaldrich.com
CAS Number Not available35661-39-3175453-07-3
Molecular Formula C23H26N2O4C18H17NO4C23H20N2O4
Molecular Weight 394.46 g/mol 311.33 g/mol 388.42 g/mol
Structure A β-alanine with an N-terminal Fmoc group and a piperidine ring attached to the β-carbon.An L-alanine with an N-terminal Fmoc group.A β-alanine with an N-terminal Fmoc group and a pyridine (B92270) ring attached to the β-carbon.
Key Features Contains a saturated, basic heterocyclic ring; provides conformational constraint.Simple, small chiral side chain (methyl group).Contains an aromatic, basic heterocyclic ring.
Primary Use Building block for solid-phase peptide synthesis (SPPS). chemimpex.comBuilding block for solid-phase peptide synthesis (SPPS). sigmaaldrich.comBuilding block for solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the piperidinyl substituent into Fmoc-protected amino acids like Fmoc-3-(1-piperidinyl)-L-Ala-OH?

  • Methodological Answer : The piperidinyl group is typically introduced via reductive amination. For example, dissolve Fmoc-protected alanine derivatives in dry chloroform, adjust pH to 7 with N-methylmorpholine and acetic acid, and react with piperidine-containing amines. Use NaCNBH₃ (2.5 equiv.) as a reducing agent under stirring for 16 hours at room temperature. Monitor conversion via RP-HPLC (e.g., Hitachi system) . Purify via automated flash chromatography (PE:EtOAc gradients) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, ¹H-NMR in CDCl₃ should show characteristic peaks for the piperidinyl group (δ 2.6–3.0 ppm, multiplet) and Fmoc aromatic protons (δ 7.2–7.8 ppm). MS (ES+) should confirm the molecular ion peak (e.g., [M+H]+ for C₂₇H₃₂N₂O₄ expected at ~465.5 g/mol) .

Q. What purification strategies are effective for this compound when HPLC shows <95% purity?

  • Methodological Answer : Use a two-step purification: (1) Initial flash chromatography with a gradient of PE:EtOAc (30–60% over 20 min) to remove bulk impurities. (2) Final RP-HPLC purification using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Collect fractions at >99% purity for sensitive downstream applications .

Advanced Research Questions

Q. How do steric effects from the piperidinyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The bulky piperidinyl substituent can reduce coupling yields by ~15–20% compared to unmodified alanine. Optimize using double coupling protocols with HATU/DIPEA in DMF (2 equiv. amino acid, 10 min activation). Monitor by Kaiser test; if incomplete, extend coupling time to 2 hours or use microwave-assisted SPPS (50°C, 20 W) .

Q. What analytical approaches resolve conflicting NMR data caused by rotameric states in this compound?

  • Methodological Answer : Rotamers arise from restricted rotation of the Fmoc group. Acquire ¹H-NMR at elevated temperatures (e.g., 348 K in DMSO-d₆) to coalesce rotameric peaks. Alternatively, use 2D NOESY to identify through-space correlations between the piperidinyl protons and Fmoc aromatic protons, confirming the correct regioisomer .

Q. How can researchers mitigate side reactions during the deprotection of this compound in acidic conditions?

  • Methodological Answer : The piperidinyl group may protonate under strong acids (e.g., TFA), leading to side reactions. Use milder deprotection with 20% piperidine in DMF (2 × 5 min) instead of TFA. For acid-labile peptides, substitute with Boc protection or employ orthogonal protecting groups (e.g., Alloc) on the piperidine nitrogen .

Q. What strategies improve the solubility of this compound in non-polar solvents for fragment-based drug discovery?

  • Methodological Answer : The polar piperidinyl group reduces solubility in CH₂Cl₂ or EtOAc. Add 10% hexafluoroisopropanol (HFIP) to solubilize the compound (up to 50 mM). Alternatively, synthesize a tert-butyl ester derivative at the carboxylate to enhance lipophilicity .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound report varying yields (40–71%)?

  • Resolution : Yield discrepancies arise from (1) choice of reducing agent (NaCNBH₃ vs. BH₃·THF) and (2) purification efficiency. For example, NaCNBH₃ in CH₃CN/H₂O at 0°C gives 71% yield after optimized flash chromatography, while BH₃·THF at RT may drop to 40% due to over-reduction byproducts .

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